molecular formula C26H27N5O3 B11134443 6-imino-11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11134443
M. Wt: 457.5 g/mol
InChI Key: DTLOIMRLQBDYSD-UHFFFAOYSA-N
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Description

6-imino-11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions starting from simpler aromatic precursors. This often involves the use of strong acids or bases to facilitate ring closure.

    Introduction of Functional Groups: The introduction of the imino, methyl, and oxolan-2-ylmethyl groups is achieved through nucleophilic substitution and addition reactions. Common reagents include alkyl halides and amines.

    Final Assembly: The final step involves coupling the various fragments under controlled conditions, often using catalysts such as palladium or copper to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize waste. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and oxolan-2-ylmethyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines.

    Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and binding affinities due to its multiple functional groups.

Medicine

Medicinally, the compound could be investigated for its potential as a therapeutic agent. Its tricyclic structure is reminiscent of certain drug classes, suggesting possible activity in neurological or psychiatric disorders.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The imino and oxolan-2-ylmethyl groups could play a role in binding to active sites or facilitating molecular recognition.

Comparison with Similar Compounds

Similar Compounds

    6-imino-11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: Similar structure but lacks the oxolan-2-ylmethyl group.

    11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: Similar structure but lacks the imino group.

Uniqueness

The presence of both the imino and oxolan-2-ylmethyl groups in 6-imino-11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide makes it unique. These groups contribute to its potential reactivity and binding properties, distinguishing it from similar compounds.

Properties

Molecular Formula

C26H27N5O3

Molecular Weight

457.5 g/mol

IUPAC Name

6-imino-11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C26H27N5O3/c1-16-7-9-18(10-8-16)15-31-22(27)20(25(32)28-14-19-6-4-12-34-19)13-21-24(31)29-23-17(2)5-3-11-30(23)26(21)33/h3,5,7-11,13,19,27H,4,6,12,14-15H2,1-2H3,(H,28,32)

InChI Key

DTLOIMRLQBDYSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)NCC4CCCO4)C(=O)N5C=CC=C(C5=N3)C

Origin of Product

United States

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